molecular formula C15H9F5O2 B1308625 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 351003-31-1

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No. B1308625
M. Wt: 316.22 g/mol
InChI Key: YZUXMWWGIFJHOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of various starting materials in the presence of reagents and catalysts. For example, the synthesis of a compound with a diethoxycarbonyl and a pentafluorophenyl group was achieved by reacting ethyl pentafluorobenzoylacetate with benzaldehyde in the presence of a base, leading to a complex fluorinated oxacinone derivative . This suggests that the synthesis of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone might also involve similar condensation reactions under basic conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical approaches. For instance, a brominated ethoxyphenol derivative was synthesized and its structure was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction. Theoretical calculations, such as density functional theory (DFT), were employed to optimize the geometry and predict properties like molecular electrostatic potential and reactivity parameters . These methods could be applied to 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of compounds containing ethoxy and pentafluorophenyl groups can be influenced by the electronic effects of these substituents. For example, the presence of an electron-releasing group on the benzene ring of a hinopurpurin derivative was shown to cause a bathochromic shift in acid solution, indicating a change in the electronic structure upon protonation . This kind of halochromism might also be observed in 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone can be deduced from their structural features and the results of various tests. For instance, the antioxidant activity of new 4-ethoxy-phenols was evaluated using assays like DPPH and ABTS, revealing that the presence of certain substituents at the 2,6-positions significantly affects their antioxidant effectiveness . Theoretical analyses also provided insights into the effects of different substituents on the energy of the O-H bond. These findings suggest that the physical and chemical properties of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone would be influenced by its functional groups and could be explored using similar experimental and theoretical methods.

Scientific Research Applications

Applications in Environmental and Material Sciences

Environmental Concerns and Flame Retardants

A review on novel brominated flame retardants (NBFRs), which could include compounds structurally similar to 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, highlights their increasing application and calls for more research on their occurrence, environmental fate, and toxicity. This indicates a growing interest in understanding the environmental impacts of such chemicals, including their potential risks and how they are managed in various products and ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

Material Science and Liquid Crystal Applications

Research on methylene-linked liquid crystal dimers, including those with ether groups that might be structurally analogous to the ethoxy and fluorinated components of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, discusses the transitional properties and the formation of twist-bend nematic phases. These findings are crucial for the development of advanced materials for display technologies and other applications (Henderson & Imrie, 2011).

properties

IUPAC Name

(4-ethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O2/c1-2-22-8-5-3-7(4-6-8)15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUXMWWGIFJHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402638
Record name (4-Ethoxyphenyl)(pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

CAS RN

351003-31-1
Record name Methanone, (4-ethoxyphenyl)(pentafluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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